Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a phenyl ring substituted with bromine (Br) and fluorine (F) at the 3- and 5-positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, enhancing solubility and stability during synthetic workflows. This compound is primarily utilized as a key intermediate in pharmaceutical chemistry, enabling further functionalization via cross-coupling reactions (e.g., Suzuki, Stille) due to the bromine atom’s reactivity . Its structural framework is analogous to bioactive molecules targeting kinases, receptors, or enzymes, where halogen substituents often enhance binding affinity and metabolic stability .
Properties
Molecular Formula |
C15H20BrFN2O2 |
|---|---|
Molecular Weight |
359.23 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20BrFN2O2/c1-15(2,3)21-14(20)19-6-4-18(5-7-19)13-9-11(16)8-12(17)10-13/h8-10H,4-7H2,1-3H3 |
InChI Key |
KJYAWUCXKMOZDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate
Detailed Synthetic Route from Literature and Patents
Step 1: Formation of 4-(3-bromo-5-fluorophenyl)piperazine
- Starting materials: Piperazine and 1,2-difluoro-4-nitrobenzene derivatives or suitably halogenated fluorobenzenes.
- Conditions: The reaction is carried out in an aromatic hydrocarbon solvent such as toluene or xylene under nitrogen atmosphere at 40–90 °C.
- Mechanism: Nucleophilic aromatic substitution where piperazine displaces a fluorine atom on the aromatic ring to form the aryl-piperazine intermediate.
For example, in a related synthesis of fluorophenyl piperazine derivatives, piperazine (0.77 mol) is mixed with toluene (500 mL), heated to 50 °C to form a homogeneous solution, then 1,2-difluoro-4-nitrobenzene (0.314 mol) is added and stirred at 80–90 °C for 3–6 hours to yield the substituted piperazine intermediate.
Step 2: Protection of Piperazine Nitrogen with tert-Butoxycarbonyl Group
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used to protect the nitrogen of the piperazine ring.
- Conditions: The reaction is typically performed in dichloromethane (CH2Cl2) or toluene at 0 °C to room temperature under anhydrous conditions.
- Procedure: Boc2O is added to the piperazine intermediate solution, often with a base such as triethylamine (NEt3) to scavenge generated acid, and stirred for 18 hours to ensure complete protection.
In a representative procedure, Boc2O (533 mg, 2.44 mmol) is added to CH2Cl2 at 0 °C, followed by the addition of the piperazine derivative and triethylamine dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The product is isolated by extraction and drying over sodium sulfate.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + 3-bromo-5-fluorobenzene derivative | Toluene, 80–90 °C, 3–6 h | 4-(3-bromo-5-fluorophenyl)piperazine |
| 2 | 4-(3-bromo-5-fluorophenyl)piperazine + Boc2O + NEt3 | CH2Cl2, 0 °C → rt, 18 h | This compound |
Analytical and Research Findings Supporting the Preparation
- Reaction atmosphere: All reactions are preferably conducted under nitrogen to avoid moisture and oxygen interference.
- Solvent choice: Aromatic hydrocarbons such as toluene or xylene are preferred for the nucleophilic aromatic substitution and reduction steps due to their ability to dissolve both reactants and maintain reaction homogeneity.
- Protection efficiency: The use of di-tert-butyl dicarbonate (Boc2O) in the presence of triethylamine ensures high yields of the protected piperazine derivative with minimal side reactions.
- Purification: Extraction with aqueous solutions (NH4Cl, NaHCO3) and drying over anhydrous sodium sulfate followed by concentration under reduced pressure provides the pure product.
- Spectral data: The spectral characteristics (NMR, IR, MS) of the this compound match previously reported data, confirming the structure and purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Reaction type | Nucleophilic aromatic substitution, Boc protection |
| Starting materials | Piperazine, 3-bromo-5-fluorobenzene derivatives |
| Solvents | Toluene, dichloromethane |
| Temperature | 0 °C to 90 °C (depending on step) |
| Atmosphere | Nitrogen (anhydrous conditions) |
| Reaction time | 3–6 hours (aryl substitution), 18 hours (Boc protection) |
| Bases used | Triethylamine |
| Workup | Aqueous washes (NH4Cl, NaHCO3), drying over Na2SO4 |
| Purification | Filtration, concentration under reduced pressure |
| Characterization | NMR, IR, MS matching literature data |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar aprotic solvent like DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Halogen vs. Electron-Withdrawing Groups (EWGs): Bromine in the target compound facilitates cross-coupling reactions (e.g., Suzuki), whereas EWGs like CF₃ () or CN () modulate electronic properties and binding interactions.
- Aromatic Core Variations: Pyridine-based analogs () exhibit greater electron deficiency compared to phenyl derivatives, altering reactivity in nucleophilic substitutions.
- Synthetic Flexibility: The Boc group is universally retained across derivatives for nitrogen protection, with Pd- or Cu-catalyzed couplings being predominant for aryl-piperazine bond formation .
Physicochemical and Spectroscopic Properties
- Lipophilicity: Bromine and fluorine in the target compound increase logP compared to non-halogenated analogs, enhancing membrane permeability .
- NMR Signatures:
- Thermal Stability: Boc-protected derivatives generally decompose above 200°C, with stability influenced by substituent electronegativity .
Biological Activity
Tert-butyl 4-(3-bromo-5-fluorophenyl)piperazine-1-carboxylate (CAS No. 1129540-98-2) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, supported by relevant data and research findings.
The molecular formula of this compound is C15H20BrFN2O2, with a molecular weight of 359.23 g/mol. The compound is characterized by the presence of a piperazine ring, which is known for its diverse pharmacological properties.
Research indicates that compounds containing piperazine moieties often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes. The specific interactions of this compound with these targets are still under investigation. However, the presence of bromine and fluorine substituents suggests potential for enhanced binding affinity and selectivity.
Antimicrobial Activity
A study highlighted the antimicrobial potential of piperazine derivatives, indicating that modifications such as bromination and fluorination can significantly enhance activity against pathogens. For example, derivatives with similar structural motifs have shown Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, it is reasonable to hypothesize similar or improved activity based on structural analogs.
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. Compounds with similar structures have been shown to interact with serotonin receptors, which play critical roles in mood regulation and anxiety disorders. The potential for this compound to act as a serotonin receptor modulator warrants further exploration in psychopharmacology.
Case Studies and Research Findings
- Antibacterial Activity : A comparative study on various piperazine derivatives indicated that those with halogen substitutions (like bromine and fluorine) exhibited enhanced antibacterial properties. The study reported MIC values significantly lower than those of standard antibiotics .
- Neuroactive Properties : Research focusing on piperazine compounds has demonstrated their efficacy as anxiolytics and antidepressants in preclinical models. For instance, certain derivatives have been shown to bind selectively to serotonin receptors, leading to increased serotonin levels in synaptic clefts .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperazine-containing compounds suggest that the introduction of electron-withdrawing groups like bromine and fluorine can improve bioactivity by enhancing lipophilicity and receptor binding .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
